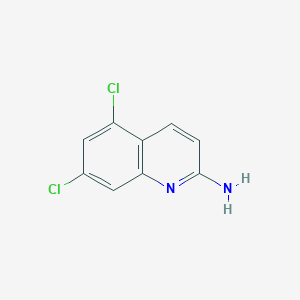

5,7-Dichloroquinolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPMKWIFWPNBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340437-57-1 | |

| Record name | 5,7-dichloroquinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dichloroaminoquinolines

Foundational Quinoline (B57606) Ring Synthesis Approaches

The construction of the fundamental quinoline scaffold is a well-established area of organic synthesis, with several named reactions providing versatile routes to this heterocyclic system. These methods typically involve the condensation and subsequent cyclization of anilines with various carbonyl-containing compounds.

Classical Condensation and Cyclization Reactions

Several classical methods have been developed for the synthesis of the quinoline ring system, each with its own scope and limitations. These reactions are fundamental to the construction of a wide array of substituted quinolines.

Combes Synthesis: The Combes synthesis is a widely used method for preparing 2,4-disubstituted quinolines. iipseries.org It involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.org The initial reaction forms an enamine intermediate, which then undergoes cyclization in the presence of a strong acid, such as sulfuric acid, to yield the quinoline product. iipseries.orgslideshare.net The reaction mechanism proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure. wikipedia.org

Gould-Jacobs Reaction: The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline (B1666331) derivatives. wikiwand.com This multi-step synthesis begins with the condensation of an aniline with diethyl ethoxymethylenemalonate. iipseries.org The resulting intermediate undergoes thermal cyclization, often at high temperatures, to form a 4-hydroxy-3-carboalkoxyquinoline. wikiwand.commdpi.com Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikiwand.com The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikiwand.com High-boiling inert solvents like mineral oil or diphenyl ether can improve cyclization yields. mdpi.com

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com This reaction can be employed in quinoline synthesis. For instance, a cascade reaction involving a Knoevenagel condensation and an aza-Wittig reaction of ortho-azidobenzaldehydes with β-ketosulfonamides can be used to construct the quinoline core. nih.gov

| Reaction | Reactants | Key Features |

| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed, forms 2,4-disubstituted quinolines. iipseries.orgwikipedia.org |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | Forms 4-hydroxyquinoline derivatives, involves thermal cyclization. iipseries.orgwikiwand.com |

| Knoevenagel Condensation | Aldehyde/Ketone, Active hydrogen compound | Nucleophilic addition followed by dehydration. wikipedia.org |

Modern Annulation and Hetero-Diels-Alder Strategies

Modern synthetic methods offer alternative and often more efficient routes to the quinoline ring system. Annulation reactions, for example, can be catalyzed by metals like gold. iipseries.org The aza-Diels-Alder reaction, also known as the Povarov reaction, is another powerful tool for constructing the quinoline framework. iipseries.org This reaction involves the cycloaddition of an aromatic imine with an alkene. iipseries.org

Targeted Introduction of Halogen Substituents on the Quinoline Ring

The introduction of chlorine atoms at specific positions on the quinoline ring is a crucial step in the synthesis of 5,7-dichloroquinolin-2-amine. This requires regioselective halogenation methods.

Regioselective Chlorination Methods (e.g., at positions 5 and 7)

Achieving regioselective chlorination of the quinoline ring, particularly at the C5 and C7 positions, can be accomplished through various methods. Metal-free protocols have been developed for the remote C5-H halogenation of 8-substituted quinolines using inexpensive and atom-economical reagents like trihaloisocyanuric acid. rsc.org The directing group at the 8-position plays a crucial role in guiding the halogenation to the C5 position. rsc.org

Strategies for Dichloroquinoline Precursors (e.g., from 3-chloroaniline (B41212), 4,7-dichloroquinoline (B193633) synthesis)

A common strategy for synthesizing dichloroquinolines is to start with a pre-halogenated aniline. For the synthesis of 4,7-dichloroquinoline, a key intermediate, 3-chloroaniline is often used as the starting material. orgsyn.orgwikipedia.orgatamanchemicals.com

One established route involves the condensation of 3-chloroaniline with diethyl ethoxymethylenemalonate, a variation of the Gould-Jacobs reaction. chemicalbook.com The resulting anilinoacrylate is then cyclized at high temperatures in a solvent like Dowtherm A to yield 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. orgsyn.org Subsequent decarboxylation and chlorination with phosphorus oxychloride affords 4,7-dichloroquinoline. orgsyn.orgchemicalbook.com

Another approach utilizes the reaction of 3-chloroaniline with the diethyl ester of oxaloacetic acid. wikipedia.orgchemicalbook.com This condensation forms an imine which is then cyclized by heating in mineral oil. wikipedia.org Hydrolysis, decarboxylation, and subsequent treatment with phosphoryl chloride also lead to 4,7-dichloroquinoline. wikipedia.org

| Precursor | Reagents | Product | Reference |

| 3-Chloroaniline | Diethyl ethoxymethylenemalonate, Dowtherm A, POCl₃ | 4,7-Dichloroquinoline | orgsyn.orgchemicalbook.com |

| 3-Chloroaniline | Diethyl ester of oxaloacetic acid, Mineral oil, POCl₃ | 4,7-Dichloroquinoline | wikipedia.orgchemicalbook.com |

Synthesis of the 2-Amino Functionality

The final step in the synthesis of this compound is the introduction of the amino group at the 2-position. This is typically achieved through the amination of a corresponding 2-chloroquinoline (B121035) derivative. The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution by amines. chempedia.info

The synthesis of 2-aminoquinolines can be accomplished by reacting 2-chloroquinolines with various amines. chempedia.info For instance, 2-chloroquinoline-3-carbaldehyde (B1585622) can serve as a key intermediate for the preparation of 2-aminoquinoline (B145021) derivatives. researchgate.net Furthermore, the reaction of 4,7-dichloroquinoline with various amines has been shown to proceed via aromatic nucleophilic substitution to yield 4-aminoquinoline (B48711) derivatives. nih.gov A similar principle can be applied to introduce an amino group at the 2-position of a 2,5,7-trichloroquinoline (B3392015) precursor, although this specific reaction is not detailed in the provided search results.

A plausible route to this compound would involve the synthesis of 2,5,7-trichloroquinoline followed by a selective amination at the 2-position. The greater reactivity of the chlorine atom at the 2-position compared to those on the benzene (B151609) ring portion of the quinoline would likely facilitate this selective substitution.

Direct Amination Reactions of Quinoline Systems

Direct amination, which involves the formation of a carbon-nitrogen bond via the functionalization of a carbon-hydrogen (C-H) bond, represents a highly efficient and atom-economical synthetic strategy. This approach avoids the need for pre-functionalized starting materials, such as halogenated quinolines, thereby shortening synthetic sequences and reducing waste. While specific examples detailing the direct C-H amination of 5,7-dichloroquinoline (B1370276) to yield this compound are not extensively documented, the general principle involves activating a specific C-H bond—in this case, at the C2 position—for reaction with an amine source. This can be achieved using transition metal catalysts that facilitate the C-H activation and subsequent bond formation. The inherent challenge lies in achieving high regioselectivity, as multiple C-H bonds are available for reaction on the quinoline ring.

Nucleophilic Aromatic Substitution (SNAr) on 2-Halogenated Quinolines

Nucleophilic Aromatic Substitution (SNAr) is a fundamental and widely used method for introducing amino groups onto aromatic and heteroaromatic rings. nih.govnih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring that contains a good leaving group, such as a halogen. youtube.com The quinoline ring is inherently electron-deficient, and this effect is enhanced by the presence of electron-withdrawing chloro substituents, making it a suitable substrate for SNAr reactions. youtube.comlibretexts.org

For the synthesis of this compound, the logical precursor would be 2,5,7-trichloroquinoline. In this substrate, the chlorine atom at the 2-position is particularly activated towards nucleophilic attack due to its proximity to the ring nitrogen. The reaction involves the attack of an amine nucleophile, such as ammonia (B1221849) or a protected equivalent, on the C2 carbon. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com Subsequent expulsion of the chloride leaving group restores the aromaticity of the ring and yields the final 2-amino product. This regioselectivity is well-documented in related systems, where substitution preferentially occurs at positions ortho or para to the ring nitrogen. nih.govlibretexts.org

Table 1: Overview of SNAr for this compound Synthesis

| Feature | Description |

|---|---|

| Starting Material | 2,5,7-trichloroquinoline |

| Nucleophile | Ammonia, ammonium (B1175870) hydroxide (B78521), or masked ammonia equivalents |

| Mechanism | Addition-Elimination |

| Key Intermediate | Meisenheimer Complex |

| Driving Force | Restoration of aromaticity, electron-deficient nature of the quinoline ring |

| Advantages | Well-established methodology, predictable regioselectivity |

Palladium-Catalyzed Amination Reactions (e.g., Buchwald-Hartwig type couplings with chloroquinolines)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This method offers a powerful alternative to traditional SNAr reactions, often proceeding under milder conditions and with broader substrate scope. wikipedia.orglibretexts.org The reaction facilitates the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. scienceopen.com

The synthesis of this compound via this method would utilize 2-chloro-5,7-dichloroquinoline as the aryl halide precursor. The catalytic cycle typically begins with the oxidative addition of the aryl chloride to a Pd(0) complex. wikipedia.org This is followed by coordination of the amine (or its corresponding amide after deprotonation by the base) to the palladium center and subsequent reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with sterically hindered, electron-rich ligands often providing the best results. scienceopen.comnih.gov Lithium bis(trimethylsilyl)amide can be used as an ammonia equivalent in such couplings. nih.gov

Table 2: Key Components of Buchwald-Hartwig Amination

| Component | Examples | Role |

|---|---|---|

| Aryl Halide | 2-chloro-5,7-dichloroquinoline | Electrophilic partner |

| Amine Source | Ammonia, Benzophenone imine, Lithium bis(trimethylsilyl)amide | Nucleophilic partner |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) catalyst |

| Ligand | BrettPhos, XPhos, BINAP, DPPF | Stabilizes the catalyst, facilitates oxidative addition and reductive elimination wikipedia.orgscienceopen.com |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine/amide |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

Multi-Component Reactions (MCRs) Towards 2-Aminoquinoline Scaffolds

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. mdpi.commdpi.com Several classic named reactions, such as the Friedländer annulation or the Doebner-von Miller synthesis, can be adapted into MCR formats to construct the quinoline core.

To generate a 2-aminoquinoline scaffold like that in this compound, a potential MCR strategy could involve the condensation of an appropriately substituted o-aminoaryl ketone or aldehyde with a reagent that provides the remaining two carbons and the C2-amino group. For instance, a reaction between 2-amino-4,6-dichlorobenzaldehyde (B2574365) and a compound containing an α-methylene group adjacent to a nitrile (e.g., malononitrile) under specific catalytic conditions could, in principle, construct the desired framework in a single step. While specific MCRs yielding the title compound are not prominently detailed, the versatility of MCRs makes them a highly attractive and plausible approach for its synthesis. mdpi.comfrontiersin.org

Green Chemistry Principles in Dichloroaminoquinoline Synthesis

The integration of green chemistry principles into synthetic protocols aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Microwave-assisted synthesis and solvent-free reaction conditions are two key strategies that align with these goals.

Solvent-Free Reaction Conditions

Conducting chemical reactions without the use of volatile organic solvents is a primary goal of green chemistry. Solvent-free, or "neat," conditions reduce environmental pollution, decrease costs associated with solvent purchase and disposal, and simplify product purification.

Solvent-free conditions are often, though not exclusively, paired with microwave irradiation. researchgate.net Several MCRs used to synthesize heterocyclic compounds have been successfully implemented without a solvent. mdpi.commdpi.com For instance, the three-component synthesis of certain chromene derivatives proceeds efficiently under solvent-free conditions. mdpi.com It is plausible that an MCR approach to this compound could be designed to work under neat conditions. Furthermore, solid-state SNAr reactions, where the reactants are mixed and heated in the absence of a solvent, could also be explored as a green alternative for the synthesis of the title compound.

Utilization of Recyclable Catalysts and Reagents (e.g., choline (B1196258) hydroxide)

The development of environmentally benign synthetic routes is a cornerstone of modern green chemistry. A key aspect of this is the use of catalysts and reagents that can be easily recovered and reused, minimizing chemical waste and cost. Choline hydroxide (ChOH), an ionic liquid, has emerged as a noteworthy example of a biodegradable and recyclable catalyst for various organic transformations. rsc.orgwikipedia.org

Choline hydroxide is an organic compound consisting of a choline cation and a hydroxide anion. wikipedia.org It is recognized as an environmentally friendly, readily available, and strong base. rsc.org Its potential as a recyclable catalyst has been explored in the synthesis of several nitrogen-containing heterocycles. For instance, it has been successfully used to catalyze the intramolecular cyclization of 2-cyanophenylamide derivatives to produce 4-aminoquinoline-2-ones in good to excellent yields. rsc.org The protocol is noted for its simple workup, high yields, and eco-friendly nature compared to other methods. rsc.org Furthermore, ChOH has been proven to be recyclable for up to six consecutive runs without a significant loss in its catalytic activity in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net The catalyst is typically prepared by reacting choline chloride with potassium hydroxide in methanol. rsc.org

While direct application of choline hydroxide for the synthesis of this compound is not extensively documented in the provided literature, its demonstrated efficacy in related quinoline syntheses suggests its potential as a viable green catalyst for such transformations. The use of water as a solvent in many ChOH-catalyzed reactions further enhances the environmental credentials of this methodology. researchgate.net

Other recyclable catalytic systems are also being developed for quinoline synthesis. For example, a recyclable Nickel-containing coordination polymer (Ni-CIA) has shown high catalytic activity for synthesizing quinoline derivatives through a borrowing hydrogen strategy. mdpi.com This catalyst could be recovered and reused for at least five cycles. mdpi.com Similarly, alumina (B75360) (Al₂O₃), a low-cost and abundant material, has been utilized as a recyclable catalyst in organic synthesis, demonstrating that it can be washed, dried, and reused. kobe-u.ac.jp

| Recyclable Catalyst/Reagent | Key Features | Example Application in Heterocycle Synthesis | Recyclability |

|---|---|---|---|

| Choline Hydroxide (ChOH) | Biodegradable, low cost, strong base, ionic liquid. rsc.orgwikipedia.org | Synthesis of 4-aminoquinoline-2-ones and 2,3-dihydroquinazolin-4(1H)-ones. rsc.orgresearchgate.net | Recyclable for up to six runs without significant loss of activity. researchgate.net |

| Ni-Containing Coordination Polymer (Ni-CIA) | High catalytic activity via borrowing hydrogen and dehydrogenation reactions. | Synthesis of quinoline derivatives. mdpi.com | Can be recovered and reused at least five times. mdpi.com |

| Alumina (Al₂O₃) | Inexpensive, abundant, reusable after washing and drying. kobe-u.ac.jp | Synthesis of diphenylmethanol (B121723) derivatives. kobe-u.ac.jp | Can be repeatedly reused. kobe-u.ac.jp |

Cascade and Tandem Reactions for Complex Dichloroaminoquinoline Assembly

Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve at least two consecutive transformations in a single synthetic operation without the need for isolating intermediates. This approach is highly valued for its efficiency, atom economy, and ability to rapidly construct complex molecular structures from simple starting materials. chemistryworld.comiitj.ac.in The synthesis of substituted quinolines has significantly benefited from the development of novel cascade strategies.

Palladium-catalyzed cascade reactions have proven particularly versatile. A novel strategy has been developed to access 2-alkoxyquinoline derivatives starting from 1,3-butadiynamides. nih.gov This method involves a palladium-driven cascade that assembles the quinoline core and installs both an alkoxy group at the C2 position and an alkenyl group at the C4 position in a single transformation. nih.gov Another palladium-catalyzed tandem reaction involves the reaction of 2-chloroquinoline-3-carbaldehydes with isocyanides, leading to sequential amidation and cyclic amination to form complex heterocyclic systems. bohrium.com

Other catalytic systems also enable powerful cascade syntheses. For instance, a carbocatalytic cascade synthesis of polysubstituted quinolines has been reported, proceeding from 2-vinyl anilines and aldehydes through a sequence of condensation, electrocyclization, and dehydrogenation. mdpi.com This highlights the ability of cascade reactions to orchestrate multiple bond-forming events in a controlled manner. These multi-step, one-pot syntheses offer a powerful alternative to traditional, linear synthetic routes for accessing complex quinoline scaffolds, potentially including dichloroaminoquinoline derivatives.

| Reaction Type | Catalyst/Mediator | Starting Materials | Key Transformations | Resulting Structure |

|---|---|---|---|---|

| Palladium-Driven Cascade | Palladium catalyst | 1,3-butadiynamides, primary alcohols | De novo assembly of quinoline core, C-O and C-C bond formation. nih.gov | 4-Alkenyl 2-alkoxyquinolines. nih.gov |

| Palladium-Catalyzed Tandem Reaction | Palladium acetate | 2-chloroquinoline-3-carbaldehydes, isocyanides | Sequential amidation and cyclic amination. bohrium.com | Complex fused quinoline systems. bohrium.com |

| Carbocatalytic Cascade | Carbocatalyst | 2-Vinyl anilines, aldehydes | Condensation, electrocyclization, dehydrogenation. mdpi.com | Polysubstituted quinolines. mdpi.com |

| Rhodium-Catalyzed Cascade | Rhodium catalyst | Aromatic amines | ortho-C–H bond activation and heteroannulation. mdpi.com | Substituted quinolines. mdpi.com |

Reactivity and Derivatization Chemistry of 5,7 Dichloroquinolin 2 Amine

Electrophilic and Nucleophilic Reactivity of the Quinoline (B57606) Nucleus

The quinoline ring system is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. The electronegative nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect (an inductive effect), which deactivates the entire heterocyclic system towards electrophilic substitution. tandfonline.com This effect creates fractional positive charges, particularly at the C2 and C4 positions, making the heterocyclic portion of the molecule susceptible to nucleophilic attack. tandfonline.com

In 5,7-dichloroquinolin-2-amine, this inherent reactivity is further modulated by the substituents. The two chlorine atoms at positions 5 and 7 are also electron-withdrawing, further deactivating the carbocyclic (benzene) ring towards electrophilic attack but enhancing the electrophilicity of the quinoline nucleus for nucleophilic aromatic substitution (SNAr). researchgate.net Conversely, the 2-amino group is a powerful electron-donating group by resonance, which can direct the regioselectivity of certain reactions and activate the ring system under specific conditions. This combination of electron-withdrawing and electron-donating groups creates a unique reactivity profile, allowing for selective chemical modifications.

Reactivity of the Halogen Substituents at Positions 5 and 7

The chlorine atoms at the C5 and C7 positions are key functional handles for derivatization, enabling the introduction of a wide array of substituents through various reaction pathways.

The chlorine atoms on the electron-deficient quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. nih.govnih.gov While specific studies on this compound are not extensively detailed in the literature, the reactivity of analogous compounds, such as 4,7-dichloroquinoline (B193633), provides strong precedent. consensus.appsemanticscholar.org These reactions typically proceed by the addition of a nucleophile to the aromatic ring, followed by the elimination of the chloride leaving group. tandfonline.com A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to generate diverse derivatives. nih.govmdpi.com

| Nucleophile Type | Example Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| Amines | Aliphatic amines, Anilines | Amino-quinolines | Heating in a solvent like ethanol (B145695) or acetonitrile (B52724), sometimes with a base. nih.gov |

| Thiols | Alkyl/Aryl thiols | Thioether-quinolines | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO). |

| Alkoxides | Sodium methoxide, Sodium ethoxide | Alkoxy-quinolines | Corresponding alcohol as solvent, often with heating. |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds and have been widely applied to aryl halides. yonedalabs.comnih.gov The chlorine atoms of this compound serve as excellent electrophilic partners in these transformations, allowing for the construction of complex molecular architectures.

Suzuki-Miyaura Reaction : This reaction couples the aryl chloride with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.orgresearchgate.net It is a highly versatile method for creating biaryl structures or introducing alkyl and vinyl groups. researchgate.net

Sonogashira Reaction : This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org It is a reliable method for synthesizing arylalkynes, which are valuable intermediates in organic synthesis. soton.ac.ukbeilstein-journals.org

Heck Reaction : In the Heck reaction, the aryl chloride is coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for vinylation of aryl rings. nih.govlibretexts.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Aryl-R (C-C) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Aryl-C≡C-R (C-C) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base |

| Heck | Alkene (e.g., CH₂=CHR) | Aryl-CH=CHR (C-C) | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N, K₂CO₃) |

The catalytic cycle of the cross-coupling reactions mentioned above begins with a crucial mechanistic step: oxidative addition. csbsju.edu In this process, the low-valent palladium(0) catalyst inserts itself into the carbon-chlorine bond of the quinoline ring. nih.govberkeley.edu This step results in the formation of a new organopalladium(II) complex, where both the aryl group and the chlorine atom are bonded to the metal center. nih.gov The palladium is "oxidized" from the 0 to the +2 oxidation state. This activation of the C-Cl bond is essential for the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) that ultimately form the desired product. yonedalabs.comlibretexts.org

Transformations Involving the 2-Amino Group

The 2-amino group is a key site of reactivity, possessing a lone pair of electrons on the nitrogen atom that renders it nucleophilic. This allows for a variety of transformations, most notably reactions with electrophilic reagents to form amides and sulfonamides.

The nucleophilic 2-amino group readily reacts with acylating and sulfonylating agents.

Acylation : Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base leads to the formation of the corresponding N-(5,7-dichloroquinolin-2-yl)amides. This reaction is a common strategy for introducing a wide range of functional groups and modifying the properties of the parent amine. Chemoselective acylation of amino-quinolinols has been demonstrated, indicating that reaction conditions can be tuned to favor either N-acylation or O-acylation if other nucleophilic sites are present. researchgate.net

Sulfonylation : Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields N-sulfonyl derivatives, known as sulfonamides. The synthesis of sulfonamides from chloro-containing heterocyclic amines is a well-established transformation in medicinal chemistry. nih.gov

| Reaction Type | Electrophilic Reagent | General Structure of Reagent | Product Functional Group |

|---|---|---|---|

| Acylation | Acyl Chloride / Anhydride | R-CO-Cl / (R-CO)₂O | Amide (-NH-CO-R) |

| Sulfonylation | Sulfonyl Chloride | R-SO₂-Cl | Sulfonamide (-NH-SO₂-R) |

Alkylation and Arylation Reactions

The amino group of this compound serves as a nucleophile, enabling it to participate in alkylation and arylation reactions to form new carbon-nitrogen bonds.

Alkylation: Direct alkylation of primary amines with alkyl halides can be challenging as it often leads to a mixture of mono- and polyalkylated products. The initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction. To achieve selective monoalkylation, specific synthetic strategies are often employed. While direct experimental data for this compound is not prevalent, the general reactivity of amines suggests that it would react with alkyl halides. For instance, the reaction would likely proceed via a nucleophilic substitution (SN2) mechanism where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide.

Arylation: The introduction of an aryl group onto the amino nitrogen (N-arylation) is a key transformation, often accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig and Ullmann reactions are common methods for forming C-N bonds between an amine and an aryl halide. In the context of quinoline amines, copper-catalyzed reactions have been effectively used. For example, the condensation reaction of 2,4-dichlorobenzo[h]quinoline with naphth-1-ylamine in the presence of a CuI catalyst demonstrates a successful N-arylation to produce functionalized benzoquinoline amines. nih.gov A similar approach could be envisioned for the arylation of this compound with various aryl halides, likely requiring a palladium or copper catalyst, a suitable ligand, and a base.

| Reaction Type | Reagents/Catalysts (General) | Product Type |

| Alkylation | Alkyl Halide (R-X) | N-alkyl-5,7-dichloroquinolin-2-amine |

| Arylation | Aryl Halide (Ar-X), Pd or Cu catalyst, Ligand, Base | N-aryl-5,7-dichloroquinolin-2-amine |

Condensation Reactions with Carbonyl Compounds

As a primary amine, this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. imist.maekb.egnih.gov This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. imist.ma The reaction is typically catalyzed by a mild acid. nih.gov

The general scheme for this reaction is as follows: 5,7-Cl₂-C₉H₄N-NH₂ + R(C=O)R' → 5,7-Cl₂-C₉H₄N-N=CRR' + H₂O

These Schiff bases are valuable intermediates in organic synthesis and can possess their own biological activities. For example, Schiff bases derived from other chloroquinoline scaffolds have been synthesized and investigated for their potential as anticancer agents. nih.gov The formation of Schiff bases from this compound would introduce a versatile functional handle, allowing for further derivatization.

| Carbonyl Compound | Product Class | Key Feature |

| Aldehyde (RCHO) | Aldimine (Schiff Base) | C=N-CH-R bond |

| Ketone (RCOR') | Ketimine (Schiff Base) | C=N-CR-R' bond |

Diazotization and Subsequent Reactions

The primary amino group at the C2 position of this compound allows for diazotization reactions. This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0-5 °C). mdpi.comorganic-chemistry.org The reaction converts the amino group into a diazonium salt (-N₂⁺ Cl⁻).

Aromatic diazonium salts are highly versatile synthetic intermediates. wikipedia.org The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. This allows for the introduction of various functional groups onto the quinoline ring at the C2 position, which would otherwise be difficult to achieve.

Subsequent reactions of the 5,7-dichloroquinolin-2-diazonium salt could include:

Replacement by Halides: Reaction with CuCl, CuBr, or KI to introduce chloro, bromo, or iodo substituents, respectively.

Replacement by a Cyano Group: Reaction with CuCN to form 5,7-dichloro-2-cyanoquinoline.

Replacement by a Hydroxyl Group: Heating in an aqueous acidic solution to yield 5,7-dichloroquinolin-2-ol.

Azo Coupling: Reacting the diazonium salt with electron-rich aromatic compounds (like phenols or anilines) to form highly colored azo compounds. This reaction is fundamental in the synthesis of azo dyes. researchgate.net

| Reagent | Product (at C2-position) | Reaction Name/Type |

| NaNO₂, HCl (0-5 °C) | Diazonium Salt (-N₂⁺Cl⁻) | Diazotization |

| CuCl / CuBr / KI | -Cl / -Br / -I | Sandmeyer Reaction |

| CuCN | -CN | Sandmeyer Reaction |

| H₂O, Heat | -OH | Hydrolysis |

| Phenol / Aniline (B41778) | -N=N-Ar-OH / -N=N-Ar-NH₂ | Azo Coupling |

Cycloaddition Reactions

While the amino group itself does not typically participate directly as a diene or dienophile in classical Diels-Alder reactions, the quinoline ring system can be involved in cycloaddition chemistry. The applicability of such reactions often depends on the specific substitution pattern and oxidation state of the quinoline derivative. For instance, quinoline-diones have been shown to act as dienophiles in Diels-Alder reactions. researchgate.net The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful method for forming six-membered rings. wikipedia.org In some cases, the quinoline ring can be generated via a cycloaddition strategy. mdpi.com

For this compound, direct participation in a cycloaddition would likely require prior modification. For example, derivatization of the amine to an imine could create a dienophile for a hetero-Diels-Alder reaction, which involves heteroatoms in the diene or dienophile system. wikipedia.org However, specific examples involving this compound in cycloaddition reactions are not well-documented, and such transformations would represent a specialized area of its reactivity.

Stereoselective Reactions

Stereoselective reactions are crucial for the synthesis of chiral molecules, particularly in pharmaceutical chemistry. nih.gov While this compound itself is achiral, its derivatives can be chiral, and their synthesis can be approached using stereoselective methods.

Asymmetric synthesis involving quinoline derivatives often focuses on the generation of stereocenters in side chains attached to the quinoline core or on the saturation of the heterocyclic ring to create chiral tetrahydroquinolines. For example, the asymmetric synthesis of a potent cholesteryl ester transfer protein inhibitor involved the chiral reduction of a ketone to establish a stereocenter on a side chain of a tetrahydroquinoline core. nih.gov Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have also been used as ligands in metal catalysts for asymmetric transfer hydrogenation reactions. mdpi.com

For derivatives of this compound, stereoselective reactions could be relevant in several contexts:

Asymmetric Alkylation or Arylation: If the alkyl or aryl group being introduced contains a prochiral center.

Reduction of Schiff Bases: Stereoselective reduction of an imine formed from a condensation reaction could yield a chiral secondary amine.

Reactions on Side Chains: If a derivative of this compound contains a functional group amenable to asymmetric transformation (e.g., a ketone, alkene), that group could be modified with high stereocontrol.

These reactions typically require the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome.

Inability to Generate Article on "this compound" Due to Lack of Available Spectroscopic Data

Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available data to generate the requested article on the advanced spectroscopic and analytical characterization of this compound. The specific, detailed research findings required to fulfill the outlined sections on Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, and Mass Spectrometry for this particular compound could not be located.

The user's instructions mandated a scientifically accurate article focusing solely on this compound, structured around a precise outline. This required specific data points including ¹H and ¹³C NMR chemical shifts, 2D NMR correlations (COSY, HSQC, HMBC, NOESY), IR and Raman vibrational frequencies, and mass spectrometry data (HRMS and GC-MS).

While searches yielded extensive information for structurally related compounds, such as 5,7-dichloro-8-hydroxyquinoline and other quinoline derivatives, no verifiable experimental or theoretical spectroscopic data for this compound itself could be retrieved. The strict adherence to the specified compound, as per the user's instructions, precludes the use of data from these related but distinct molecules, as doing so would be scientifically inaccurate and misleading.

Therefore, without the necessary foundational data for this compound, it is not possible to construct the thorough and informative scientific article as requested.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar compounds like 5,7-Dichloroquinolin-2-amine. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer.

For this compound, analysis is typically performed in positive ion mode, where the basic amine group is readily protonated. This results in the formation of a pseudomolecular ion [M+H]⁺. Given the molecular weight of 213.06 g/mol for this compound, the expected mass-to-charge ratio (m/z) for the singly charged protonated molecule would be approximately 214.07. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the molecular formula by comparing the experimental mass to the calculated exact mass. ESI-MS is often coupled with liquid chromatography (LC-MS) to provide separation and mass identification simultaneously, which is invaluable for purity assessment and the identification of byproducts or metabolites. researchgate.net

| Ion Species | Calculated m/z | Analysis Mode |

| [M+H]⁺ | ~214.07 | Positive |

| [M+Na]⁺ | ~236.05 | Positive |

This interactive table displays the calculated mass-to-charge ratios for common adducts of this compound in ESI-MS.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the proposed empirical formula. For this compound, with the molecular formula C₉H₆Cl₂N₂, this comparison is critical for confirming its elemental composition and supporting the structural elucidation derived from spectroscopic methods.

The analysis involves combusting a small, precisely weighed sample of the pure compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂) are collected and quantified. The chlorine content is typically determined by other methods, such as titration after combustion. The close agreement between the experimentally found percentages and the calculated values validates the empirical formula of the compound. mdpi.com

| Element | Theoretical Percentage (%) |

| Carbon (C) | 50.73% |

| Hydrogen (H) | 2.84% |

| Chlorine (Cl) | 33.28% |

| Nitrogen (N) | 13.15% |

This interactive table shows the theoretical elemental composition of this compound.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a mixture. They are routinely used to assess the purity of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. The technique utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). Due to the compound's polarity, reversed-phase HPLC is commonly employed, typically using a C18 column as the stationary phase.

The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid to ensure proper ionization and peak shape. nih.gov As the sample travels through the column, its components separate based on their differential partitioning between the mobile and stationary phases. A detector, commonly a UV-Vis detector set at a wavelength where the quinoline (B57606) ring system absorbs strongly, measures the concentration of the compound as it elutes from the column. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is another powerful separation technique, though its application to primary amines like this compound can present challenges. labrulez.com Amines are basic and polar, which can lead to strong interactions with the acidic silanol (B1196071) groups commonly found on standard silica-based GC columns. This interaction can result in poor peak shape (tailing) and even irreversible adsorption of the analyte. labrulez.com

To overcome these issues, specialized columns, such as those deactivated with a basic compound (e.g., potassium hydroxide) or those with a stationary phase designed for amine analysis, are required. labrulez.com Alternatively, the amine group can be derivatized to a less polar functional group prior to analysis. ut.ac.ir In a GC system, the sample is vaporized and swept by a carrier gas (mobile phase) through the column (stationary phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds are typically used for detection.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, identifying compounds, and assessing purity. libretexts.org For this compound, the stationary phase is typically a thin layer of silica (B1680970) gel coated on a plate of glass or aluminum. researchgate.net

A small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (mobile phase). A common mobile phase for a related compound, 5,7-dichloroquinolin-8-ol, is a mixture of methanol, ethyl acetate, iso-propyl alcohol, and ammonia (B1221849) solution. researchgate.net The mobile phase ascends the plate via capillary action, and the components of the sample separate based on their relative affinities for the polar stationary phase and the mobile phase. khanacademy.org Less polar compounds travel further up the plate. The separated spots are visualized, often under UV light where the quinoline ring will fluoresce, and the retention factor (Rƒ) is calculated for the main spot. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

The method involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. This provides unambiguous confirmation of the compound's connectivity and stereochemistry. For related dichloroquinoline structures, this technique has been used to detail the planarity of the ring system and intermolecular interactions like hydrogen bonding. nih.gov

| Crystallographic Parameter | Example Value (for a related dichloroquinoline) |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 15.5726 |

| b (Å) | 3.8062 |

| c (Å) | 16.1269 |

| β (°) | 118.029 |

| Volume (ų) | 843.76 |

This interactive table presents typical crystallographic data that could be obtained for a compound like this compound, based on data from a structurally similar molecule, 5,7-Dichloroquinolin-8-ol. nih.gov

Theoretical and Computational Studies of Dichloroaminoquinoline Derivatives

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, enabling the detailed examination of a molecule's quantum mechanical properties. For derivatives of 5,7-dichloroquinoline (B1370276), methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G* or 6-311++G(d,p) are frequently employed to achieve a balance between computational cost and accuracy. researchgate.netdergipark.org.tr These calculations are used to optimize the molecular geometry to its lowest energy state and to predict a wide array of electronic and spectroscopic properties. dergipark.org.trnih.gov

Electronic Structure and Molecular Geometry Optimization

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comnih.gov

A small energy gap suggests that a molecule is more reactive, more polarizable, and considered a "soft" molecule, as it requires less energy to induce an electronic transition. irjweb.comnih.gov Conversely, a large energy gap indicates high stability and low reactivity, characteristic of a "hard" molecule. irjweb.com

For quinoline (B57606) derivatives, the HOMO is typically distributed over the quinoline ring system and electron-donating substituents, while the LUMO is often localized on the ring and any electron-withdrawing groups. In a theoretical study of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, the HOMO-LUMO energy gap was calculated to understand its chemical stability and charge transport properties. eurjchem.com The presence of the electron-donating amino group in 5,7-dichloroquinolin-2-amine would be expected to raise the HOMO energy, while the electronegative chlorine atoms would lower the LUMO energy, likely resulting in a relatively small energy gap and thus higher reactivity. nih.govwuxibiology.com

| Parameter | Value |

|---|---|

| EHOMO | -6.75 |

| ELUMO | -2.81 |

| Energy Gap (ΔE) | 3.94 |

Data adapted from theoretical calculations on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. eurjchem.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map uses a color scale to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). mdpi.comwuxiapptec.com Green represents areas with neutral potential.

For this compound, the MEP map would be expected to show the most negative potential (red) localized on the nitrogen atom of the quinoline ring and the exocyclic amino group, as these are the most electronegative and basic sites. mdpi.com The hydrogen atoms of the amino group and the aromatic protons would exhibit a positive potential (blue or greenish-blue). The chlorine atoms, despite their high electronegativity, often show a complex potential distribution, which can influence intermolecular interactions. researchgate.net Such maps are instrumental in understanding non-covalent interactions and recognizing sites for potential hydrogen bonding. researchgate.net

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors provide a theoretical basis for understanding reactivity trends within the framework of DFT. irjweb.com

Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -EHOMO and A ≈ -ELUMO.

Chemical Hardness (η) : Measures the resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S) : The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. irjweb.com

Electronegativity (χ) : The power of an atom to attract electrons, calculated as χ = (I + A) / 2.

Chemical Potential (μ) : The negative of electronegativity (μ = -χ). It describes the tendency of electrons to escape from a system.

Electrophilicity Index (ω) : Measures the energy stabilization when a system acquires additional electronic charge, calculated as ω = μ² / (2η).

These descriptors, calculated for related dichloroquinoline structures, provide a quantitative measure of their stability and reactivity. eurjchem.com

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.75 |

| Electron Affinity (A) | -ELUMO | 2.81 |

| Chemical Hardness (η) | (I - A) / 2 | 1.97 |

| Chemical Softness (S) | 1 / η | 0.51 |

| Electronegativity (χ) | (I + A) / 2 | 4.78 |

| Electrophilicity Index (ω) | μ² / (2η) | 5.80 |

Data adapted from theoretical calculations on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. eurjchem.com

Local reactivity can be predicted using Fukui functions , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov

Spectroscopic Property Predictions

DFT calculations are widely used to predict various spectroscopic properties, providing a powerful tool for structure elucidation and the interpretation of experimental data.

NMR Spectra : The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr Theoretical predictions for related molecules like 6-chloroquinoline show good correlation with experimental data, helping to assign specific peaks to individual protons and carbon atoms in the structure. dergipark.org.tr

IR Spectra : Theoretical calculations of vibrational frequencies are invaluable for interpreting experimental FT-IR and Raman spectra. The N–H stretching vibrations of the primary amino group in this compound are expected to appear as two bands in the 3400-3250 cm⁻¹ region. orgchemboulder.com The N–H bending vibration typically occurs around 1650-1580 cm⁻¹. orgchemboulder.com Aromatic C–N stretching is observed between 1335-1250 cm⁻¹. orgchemboulder.com DFT studies on 5,7-dichlorohydroxyquinoline have provided detailed assignments for the quinoline ring vibrations, which would be largely applicable to the 2-amino derivative. researchgate.net

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. dergipark.org.tr It calculates the excitation energies and oscillator strengths corresponding to electronic transitions, typically π → π* transitions in aromatic systems like quinoline. dergipark.org.tr Calculations on similar molecules have shown that the predicted absorption maxima (λmax) are in good agreement with experimental spectra, and can be used to understand how substituents and solvents affect the electronic transitions. eurjchem.com

Vibrational Analysis and Conformational Stability

A full vibrational analysis based on DFT calculations allows for the assignment of every calculated vibrational mode to specific molecular motions, such as stretching, bending, and torsion. nih.gov This is often aided by Potential Energy Distribution (PED) analysis. dergipark.org.tr A comprehensive vibrational analysis has been performed for 5,7-dichlorohydroxyquinoline, where the effects of the chloro substituents on the vibrational frequencies of the quinoline ring were investigated in detail. researchgate.net For this compound, the key vibrational modes would include the N-H stretches, C-Cl stretches, and the characteristic skeletal vibrations of the quinoline core. researchgate.netdergipark.org.trorgchemboulder.com

Conformational stability for this compound would primarily concern the orientation of the amino group relative to the quinoline ring. The rotation around the C2–N bond can be studied by performing a potential energy surface scan. This involves calculating the molecule's energy at various dihedral angles to identify the most stable conformer(s) and to determine the energy barriers for internal rotation. The most stable conformation is typically the one that minimizes steric hindrance and maximizes favorable electronic interactions, such as conjugation.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and analyzing the transition states of chemical reactions involving quinoline derivatives. These studies can provide valuable insights into the reactivity and selectivity of compounds like this compound.

Regioselectivity and Stereoselectivity Predictions

The prediction of regioselectivity in electrophilic or nucleophilic substitution reactions of substituted quinolines is a key area of computational investigation. For dichloroaminoquinoline derivatives, DFT calculations can be employed to determine the most likely sites of reaction. By calculating the energies of possible intermediates and transition states, researchers can predict whether a reaction will favor one constitutional isomer over another.

For instance, in the context of further functionalization of the quinoline ring, understanding the directing effects of the chloro and amino substituents is crucial. The amino group is generally an activating, ortho-, para-director, while the chloro groups are deactivating, ortho-, para-directors. Computational models can quantify these effects by mapping the electron density and predicting the most nucleophilic or electrophilic centers in the molecule.

Energetic Profiles of Reaction Pathways

The energetic profile of a reaction pathway provides a detailed map of the energy changes that occur as reactants are converted into products. This includes the identification of intermediates, transition states, and the calculation of activation energies. For reactions involving dichloroaminoquinoline derivatives, such as palladium-catalyzed amination, computational studies can model the entire catalytic cycle.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their interactions with their environment.

Intermolecular Interactions and Adsorption Behavior (e.g., on surfaces)

MD simulations can be used to model the interactions between dichloroaminoquinoline derivatives and other molecules or surfaces. This is particularly relevant in understanding how these compounds might behave in different phases or at interfaces. For example, simulations could predict how this compound adsorbs onto a solid surface, which could be important in applications such as catalysis or materials science. The simulations would reveal the preferred orientation of the molecule on the surface and the nature of the intermolecular forces involved, such as van der Waals interactions, hydrogen bonding, and electrostatic interactions.

Solvent Effects and Conformational Dynamics

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model the behavior of a solute molecule, such as this compound, in a box of solvent molecules. These simulations can reveal the stable conformations of the molecule and how the solvent molecules arrange themselves around it. Understanding the conformational dynamics is important as it can affect the molecule's reactivity and its ability to interact with other molecules.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR studies are statistical methods used to correlate the chemical structure of a series of compounds with their physicochemical properties (QSPR) or biological activities (QSAR). In the context of chemical properties and reactivity, these studies can provide predictive models for various molecular descriptors.

For a series of dichloroaminoquinoline derivatives, a QSPR study could be developed to predict properties such as solubility, boiling point, or dipole moment based on calculated molecular descriptors. Similarly, a QSAR model could be built to predict the reactivity of these compounds in a particular reaction, for example, by correlating their structure with experimentally determined reaction rates. These models are valuable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and further experimental testing. QSAR studies on related 4-aminoquinoline (B48711) derivatives have been successful in correlating structural features with their antimalarial activity, demonstrating the utility of this approach in understanding structure-function relationships.

Machine Learning Approaches in Predicting Chemical Behavior

The application of machine learning (ML) is becoming increasingly vital in theoretical and computational chemistry for predicting the chemical behavior of molecules, including derivatives of dichloroaminoquinoline. By building predictive models based on existing data, these computational techniques can forecast a range of properties for novel or untested compounds like this compound, thereby accelerating research and reducing the need for extensive laboratory experiments.

Machine learning models operate by identifying complex patterns in large datasets. For a given molecule, these models utilize "descriptors"—numerical representations of molecular properties—to predict its behavior. These descriptors can range from simple constitutional indices (e.g., molecular weight, atom counts) to more complex quantum mechanical calculations that describe the electronic environment of the molecule.

While specific machine learning studies on this compound are not extensively documented, the methodologies applied to the broader class of quinoline derivatives provide a clear framework for how its behavior can be predicted. Research in this area primarily focuses on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

QSAR and QSPR studies are foundational in medicinal and materials chemistry and represent a form of supervised machine learning. These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties.

For quinoline derivatives, QSAR models have been successfully developed to predict a variety of biological activities. For instance, 3D-QSAR models have been used to identify structural features relevant to the antimycobacterial and anticancer activities of chloroquinoline analogs. nih.govmdpi.com Similarly, QSAR analyses have been conducted on 7-chloro-4-aminoquinolines to determine the structural requirements for their antimalarial properties. researchgate.netarabjchem.org These studies help in designing more potent therapeutic agents by understanding how different substituents on the quinoline ring affect their biological function. nih.govmdpi.com

The general workflow for building a QSAR/QSPR model applicable to a compound like this compound involves:

Data Collection : Assembling a dataset of quinoline derivatives with measured values for the property of interest (e.g., inhibitory concentration, solubility).

Descriptor Calculation : Computing a wide range of molecular descriptors for each compound in the dataset.

Model Building and Training : Using machine learning algorithms to create a model that correlates the descriptors with the observed activity or property. The dataset is typically split into a training set for building the model and a test set for validation. bepls.com

Model Validation : Assessing the model's predictive power on the test set to ensure its reliability. nih.gov

The table below illustrates the types of molecular descriptors that would be relevant for building a predictive model for this compound, based on studies of similar compounds.

Table 1: Examples of Molecular Descriptors for QSAR/QSPR Models

| Descriptor Category | Examples | Relevance |

|---|---|---|

| Constitutional | Molecular Weight, Number of Halogen Atoms, Number of Rings | Basic molecular properties influencing physical characteristics. |

| Topological | Wiener Index, Balaban Index | Describes atomic connectivity and branching. |

| Geometric | Molecular Surface Area, Molecular Volume | Relates to the molecule's size and shape, affecting interactions. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Describes the electron distribution, crucial for reactivity and intermolecular forces. nih.gov |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Predicts solubility, permeability, and general drug-likeness. |

Predicting Physicochemical Properties and Reactivity

Beyond biological activity, machine learning models are adept at predicting fundamental physicochemical properties. For instance, the solubility of a compound is a critical parameter in drug development and process chemistry. repec.orgwhiterose.ac.uk Machine learning approaches, including graph convolutional neural networks and linear regression models, have been used to predict the aqueous solubility of organic molecules. arxiv.org For a molecule like this compound, the presence of halogen atoms is a key feature that such models would use to predict its solubility, often noting that halogens can have a negative impact on aqueous solubility. arxiv.org

Furthermore, machine learning can predict chemical reactivity. For example, a model has been developed to predict the reactive site for electrophilic aromatic substitution in quinoline derivatives with high accuracy. researchgate.net Such a model could be applied to this compound to predict how it will react under various conditions, guiding synthetic chemistry efforts.

Common Machine Learning Algorithms

Several machine learning algorithms are employed to build predictive models for chemical compounds. The choice of algorithm often depends on the nature of the dataset and the specific research question.

Table 2: Machine Learning Algorithms Used in Chemical Behavior Prediction

| Algorithm | Description | Application Example for Quinolines |

|---|---|---|

| Multiple Linear Regression (MLR) | A statistical method to model the relationship between a dependent variable and one or more independent variables. | Developing QSAR models for antimalarial 7-chloro-4-aminoquinolines. researchgate.netarabjchem.org |

| Support Vector Machines (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. | Predicting solubility of organic compounds. repec.orgwhiterose.ac.uk |

| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes or mean prediction of the individual trees. | Predicting corrosion inhibition performance of pyridines-quinolines. researchgate.net |

| Artificial Neural Networks (ANN) | A model inspired by the structure of the human brain, capable of learning complex, non-linear relationships. | Modeling the performance of corrosion inhibitors and predicting solubility. repec.orgwhiterose.ac.ukresearchgate.net |

| Graph Convolutional Neural Networks (GCNN) | A type of neural network that operates directly on graph-structured data, suitable for molecules. | Predicting drug solubility with high performance. arxiv.org |

Applications of Dichloroaminoquinolines in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Nitrogen Heterocycles

5,7-Dichloroquinolin-2-amine serves as an essential building block for the synthesis of more complex, polycyclic nitrogen heterocycles. nih.gov The inherent reactivity of its functional groups—the nucleophilic 2-amino group and the two chloro-substituents susceptible to nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions—allows for systematic and controlled molecular elaboration. mdpi.comnih.gov

The 2-aminoquinoline (B145021) core is a recognized pharmacophore, and its derivatization is a common strategy in drug discovery. The presence of the dichloro pattern on this scaffold provides a platform for creating new chemical entities with potentially novel biological activities. anu.edu.au For instance, analogous dichloro-amino-quinoline structures have been utilized as key intermediates in the synthesis of intricate fused heterocyclic systems like dinaphthonaphthyridines. nih.gov This is achieved by first reacting the amino group and then leveraging the chloro groups for further cyclization reactions, demonstrating the compound's role as a linchpin in multi-step synthetic sequences. nih.gov

The versatility of this building block is further highlighted by the numerous synthetic transformations available for the quinoline (B57606) ring system, allowing chemists to construct a diverse library of compounds for biological screening and materials science research. mdpi.commdpi.com

Precursors for Advanced Functional Materials (e.g., optoelectronic materials, ligands)

The unique electronic properties of the quinoline ring system make its derivatives, including this compound, promising precursors for advanced functional materials. Quinoline-based compounds are known for their fluorescence, and strategic substitution on the ring can tune their optoelectronic properties. nanobioletters.comnih.gov The electron-withdrawing nature of the chlorine atoms at the 5 and 7 positions, combined with the electron-donating amino group at the 2-position, creates a "push-pull" electronic environment. This configuration can enhance properties like intramolecular charge transfer (ICT), which is beneficial for creating materials with large Stokes shifts and high quantum yields, desirable characteristics for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov

Furthermore, this compound can be modified to create sophisticated ligands for metal complexes. The nitrogen atom of the quinoline ring and the exocyclic amino group can act as chelation sites for metal ions. Subsequent functionalization, for example, through palladium-catalyzed cross-coupling at the chloro positions, allows for the attachment of other coordinating groups, leading to the formation of polydentate ligands. These ligands can then be used to create metal-organic frameworks (MOFs) or other coordination polymers with tailored electronic, magnetic, or catalytic properties.

| Application Area | Relevant Properties of this compound | Potential Material Type |

| Optoelectronics | "Push-pull" electronics, inherent fluorescence of quinoline core. nih.govnih.gov | Organic Light-Emitting Diodes (OLEDs), Fluorescent Dyes. |

| Ligand Synthesis | Chelating sites (ring and amino nitrogen), reactive chloro groups for functionalization. | Metal-Organic Frameworks (MOFs), Homogeneous Catalysts. |

Role as Ligands in Transition Metal Catalysis (e.g., palladium complexes)

The nitrogen atoms in this compound—one in the heterocyclic ring and one in the amino group—make it an effective bidentate ligand for transition metals. It can form stable chelate complexes, particularly with late transition metals like palladium. nih.gov The formation of such palladium complexes is significant in the field of catalysis. researchgate.net

In these complexes, the quinoline moiety acts as a robust scaffold, and the electronic properties of the ligand can be finely tuned by the chloro substituents. These electron-withdrawing groups can influence the electron density at the metal center, thereby modulating the catalytic activity and selectivity of the complex. mdpi.com For example, palladium complexes bearing N-(quinolinyl)amide ligands have been explored for various catalytic transformations. mdpi.com

Palladium-catalyzed reactions are fundamental to modern organic synthesis, and the development of new ligands is crucial for advancing this field. nih.gov Ligands based on the aminoquinoline framework can stabilize the palladium catalyst, prevent its agglomeration into inactive palladium black, and influence the stereochemical outcome of reactions. nih.gov Research into palladium-catalyzed amination and carbonylation of halo-quinolines demonstrates the utility of these systems in forming new carbon-carbon and carbon-nitrogen bonds, essential transformations in the synthesis of pharmaceuticals and other fine chemicals. nih.govresearchgate.net

Examples of Palladium-Catalyzed Reactions Involving Quinoline Scaffolds:

Heck Coupling: Formation of carbon-carbon bonds. nih.gov

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds. nih.gov

Sonogashira Coupling: Formation of carbon-carbon bonds between sp and sp² carbons. nih.gov

Carbonylative Annulation: Synthesis of quinolinones and related heterocycles. nih.gov

Design and Synthesis of Molecular Probes and Sensors

The inherent fluorescence of the quinoline scaffold makes this compound an excellent platform for the design and synthesis of molecular probes and sensors. nanobioletters.comresearchgate.net A fluorescent sensor operates by signaling the presence of a specific analyte through a change in its fluorescence properties, such as intensity or wavelength. nih.gov

The 2-aminoquinoline core can act as a fluorophore, while the nitrogen atoms can serve as binding sites for metal ions. researchgate.net Upon coordination with a target ion, such as Zn²⁺ or Cu²⁺, the electronic structure of the molecule is perturbed, leading to a detectable change in its fluorescence emission. nanobioletters.comrsc.orgnih.gov This "turn-on" or "turn-off" response allows for the qualitative and quantitative detection of the analyte. nanobioletters.com

The reactive sites on this compound allow for its incorporation into more complex sensor architectures. The amino group can be functionalized to introduce specific recognition units for a target analyte, while the chloro groups can be used to attach the probe to other molecules or surfaces, such as nanoparticles. nih.gov The development of quinoline-based chemosensors is a vibrant area of research, with applications in environmental monitoring, cellular imaging, and diagnostics. nanobioletters.comresearchgate.netmdpi.comresearchgate.net

| Sensor Component | Role of this compound Moiety | Detection Mechanism |

| Fluorophore | The quinoline ring system provides the fluorescent signal. | Change in fluorescence intensity or wavelength. |

| Receptor/Binding Site | Nitrogen atoms of the ring and amino group coordinate to analytes (e.g., metal ions). researchgate.net | Analyte binding alters the electronic properties of the fluorophore. |

| Reactive Handle | Amino and chloro groups allow for further functionalization to enhance selectivity or for conjugation. nih.gov | Covalent modification to create tailored sensor molecules. |

Synthetic Intermediates in Multi-Step Organic Transformations

Beyond being a primary building block, this compound functions as a crucial synthetic intermediate in multi-step organic transformations. nih.gov Its value lies in the differential reactivity of its functional groups, which allows for sequential and site-selective modifications.

A typical synthetic strategy might involve an initial reaction at the more nucleophilic 2-amino group, such as acylation or alkylation. researchgate.net The resulting intermediate, with the amino group now protected or functionalized, can then undergo a different set of reactions at the less reactive chloro positions. These subsequent steps often involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon or heteroatom substituents at the 5- and 7-positions. nih.govrsc.org

This stepwise approach is fundamental to the construction of complex molecular architectures. For example, a library of functionalized quinolines can be prepared from a common dichloro-aminoquinoline intermediate, enabling the exploration of structure-activity relationships in drug development. durham.ac.uk The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) exemplifies a multi-step sequence where a halogenated quinoline serves as a key intermediate for sequential functionalization at different positions. mdpi.comresearchgate.net Similarly, 4-aminoquinoline (B48711) derivatives are routinely synthesized from their 4-chloroquinoline (B167314) precursors, highlighting the role of halogenated quinolines as pivotal intermediates. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and Atom-Economical Synthetic Pathways

The development of efficient and sustainable methods for the synthesis of functionalized quinolines is a cornerstone of modern organic chemistry. For 5,7-dichloroquinolin-2-amine, future research will likely focus on moving beyond classical condensation reactions towards more atom-economical and environmentally benign approaches.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C-H Amination | High atom economy, reduced waste | Development of selective and efficient catalysts (e.g., based on cobalt or copper) |

| Multicomponent Reactions | High convergence, operational simplicity | Design of novel MCRs involving readily available starting materials |

| Annulation of Anilines | Modular approach for diverse derivatives | Use of novel coupling partners and catalytic systems for milder reaction conditions researchgate.net |

Exploration of Underexplored Reactivity Profiles

The reactivity of this compound is largely dictated by the interplay of the electron-donating amino group and the electron-withdrawing chloro substituents. A thorough investigation of its reactivity profile will unlock its full potential as a synthetic intermediate.